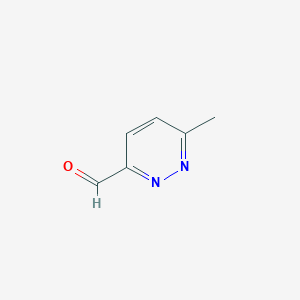

6-Methylpyridazine-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-methylpyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-3-6(4-9)8-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKGSXZJDAALJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617069 | |

| Record name | 6-Methylpyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635324-41-3 | |

| Record name | 6-Methylpyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methylpyridazine-3-carbaldehyde: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 6-Methylpyridazine-3-carbaldehyde, a heterocyclic aldehyde of increasing interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, provide a detailed synthesis protocol based on established methodologies, explore its reactivity, and discuss its current and potential applications as a key building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction: The Emerging Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the lipophilicity and metabolic stability of a molecule, make it an attractive component in the design of novel bioactive compounds.[1] Pyridazine and its derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] this compound, as a bifunctional molecule bearing both the pyridazine core and a reactive aldehyde group, represents a valuable starting material for the synthesis of diverse and complex molecular architectures.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability in drug candidates.

| Property | Value | Source |

| CAS Number | 635324-41-3 | [3] |

| Molecular Formula | C₆H₆N₂O | [4] |

| Molecular Weight | 122.12 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 42.85 Ų | [3] |

| Predicted LogP | 0.59752 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the methyl group protons, and the aldehydic proton. The aromatic protons will likely appear as doublets in the downfield region (δ 7.5-9.0 ppm), with coupling constants characteristic of ortho-coupling in a pyridazine system. The methyl protons will present as a singlet in the upfield region (δ 2.5-3.0 ppm). The aldehydic proton will be a highly deshielded singlet, appearing far downfield (δ 9.5-10.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The aldehydic carbonyl carbon is expected to resonate at a significantly downfield chemical shift (δ > 180 ppm). The aromatic carbons of the pyridazine ring will appear in the typical aromatic region (δ 120-160 ppm), with the carbon attached to the methyl group being influenced by its electron-donating effect. The methyl carbon will be observed in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aromatic and methyl groups, as well as C=N and C=C stretching vibrations characteristic of the pyridazine ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 122.12). Fragmentation patterns may include the loss of the formyl group (-CHO) or other characteristic fragments of the pyridazine ring.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the readily available 3,6-dimethylpyridazine. The overall synthetic strategy involves a selective mono-oxidation of one of the methyl groups to a hydroxymethyl group, followed by a subsequent oxidation to the desired aldehyde.

Start [label="3,6-Dimethylpyridazine"]; Intermediate [label="(6-Methylpyridazin-3-yl)methanol"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate [label=" Mono-oxidation "]; Intermediate -> Product [label=" Oxidation "]; }

Synthetic pathway for this compound.

Step 1: Synthesis of (6-Methylpyridazin-3-yl)methanol

The first step involves the selective mono-oxidation of 3,6-dimethylpyridazine. This transformation can be effectively carried out using selenium dioxide (SeO₂) in a suitable solvent such as dioxane.

Experimental Protocol:

-

To a solution of 3,6-dimethylpyridazine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford (6-methylpyridazin-3-yl)methanol.

Causality of Experimental Choices: Dioxane is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, and its ability to dissolve both the starting material and the reagent. Selenium dioxide is a well-established reagent for the allylic and benzylic oxidation of methyl groups. Using a slight excess of SeO₂ ensures the complete conversion of the starting material.

Step 2: Synthesis of this compound

The final step is the oxidation of the primary alcohol, (6-methylpyridazin-3-yl)methanol, to the corresponding aldehyde. A mild and selective oxidizing agent such as manganese dioxide (MnO₂) is ideal for this transformation to avoid over-oxidation to the carboxylic acid.

Experimental Protocol:

-

Dissolve (6-methylpyridazin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.[5]

-

Add activated manganese dioxide (5-10 eq) to the solution. The large excess of MnO₂ is crucial for driving the reaction to completion.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Causality of Experimental Choices: Activated manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation.[5] Dichloromethane is a good solvent for this reaction as it is relatively inert and allows for easy work-up. The large excess of MnO₂ is necessary because it is a heterogeneous reagent and the reaction rate is dependent on the surface area of the oxidant.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which can participate in a wide range of chemical transformations. The pyridazine ring, with its electron-withdrawing nature, can influence the reactivity of the aldehyde.

Aldehyde [label="this compound", fillcolor="#FBBC05"]; ReductiveAmination [label="Amines"]; Wittig [label="Phosphonium Ylides"]; Condensation [label="Active Methylene\nCompounds"]; Oxidation [label="Carboxylic Acid"]; Reduction [label="Alcohol"];

Aldehyde -> ReductiveAmination [label=" Reductive Amination "]; Aldehyde -> Wittig [label=" Wittig Reaction "]; Aldehyde -> Condensation [label=" Knoevenagel Condensation "]; Aldehyde -> Oxidation [label=" Oxidation "]; Aldehyde -> Reduction [label=" Reduction "]; }

Reactivity of this compound.

-

Reductive Amination: The aldehyde can be readily converted to various amines through reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

-

Wittig Reaction: Reaction with phosphonium ylides provides a straightforward route to vinyl-substituted pyridazines, which can be further functionalized.

-

Condensation Reactions: this compound can undergo Knoevenagel condensation with active methylene compounds to form α,β-unsaturated systems, which are valuable intermediates in organic synthesis.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid. Conversely, it can be reduced to the primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

Applications in Drug Discovery and Development

The pyridazine scaffold is a key feature in several approved drugs and numerous clinical candidates. This compound serves as a valuable building block for the synthesis of complex molecules with therapeutic potential, particularly in the areas of oncology and inflammatory diseases.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[6][7] The development of potent and selective GSK-3 inhibitors is an active area of research.[8] Several classes of GSK-3 inhibitors feature heterocyclic scaffolds that can be derived from precursors like this compound. For instance, the synthesis of pyrazolo[3,4-b]pyridine-based GSK-3 inhibitors often involves the condensation of a hydrazine with a β-ketoaldehyde or a related precursor, which can be synthetically accessed from a pyridazine aldehyde.[7]

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers and play a crucial role in cell survival and proliferation.[9][10] Consequently, PIM kinases have emerged as attractive targets for cancer therapy. A number of potent PIM kinase inhibitors incorporating the pyridazine core have been developed.[11][12] The synthesis of these inhibitors often involves the functionalization of a pyridazine scaffold, and this compound provides a convenient entry point for introducing diverse substituents through reactions at the aldehyde group.

Anti-inflammatory Agents

The pyridazine and pyridazinone moieties are present in numerous compounds with potent anti-inflammatory activity.[1][13][14][15] These compounds often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes or phosphodiesterases (PDEs). The synthesis of novel pyrazole-pyridazine hybrids, for example, has led to the discovery of selective COX-2 inhibitors with promising anti-inflammatory profiles.[15] this compound can be utilized in the construction of such hybrid molecules, allowing for the systematic exploration of structure-activity relationships to optimize potency and selectivity.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the rich reactivity of its aldehyde functionality, makes it an attractive tool for medicinal chemists. The demonstrated and potential applications in the development of inhibitors for key therapeutic targets such as GSK-3 and PIM kinases, as well as in the discovery of novel anti-inflammatory agents, underscore the growing importance of this compound in the field of pharmaceutical research. This guide provides a solid foundation for researchers to explore the full potential of this compound in their drug discovery endeavors.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- El-Gazzar, A. B. A., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423-436. [Link]

- Trivedi, M. A., et al. (2012). Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. Journal of Medicinal Chemistry, 55(21), 9437-9451. [Link]

- Sharma, R., & Kumar, R. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Liu, P., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 211-225. [Link]

- Google Patents. (n.d.). CN105601559A - Synthetic method for 2-pyridylaldehyde.

- Gokce, M., et al. (2005). Synthesis of Amide Derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] Acetic Acid and Their Analgesic and Anti-Inflammatory Properties. Arzneimittelforschung, 55(9), 520-527. [Link]

- Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: 2-methoxybenzaldehyde.

- El-Sayed, N. N. E., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7801. [Link]

- PubChem. (n.d.). This compound.

- Abdel-Maksoud, M. S., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 25(1), 198. [Link]

- Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057. [Link]

- ResearchGate. (n.d.). Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines.

- Lange, J. H. M., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Topics in Medicinal Chemistry, 12(14), 1477-1493. [Link]

- Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile.

- El-Damasy, A. K., et al. (2022). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Bioorganic Chemistry, 129, 106122. [Link]

- Onkol, T., et al. (2008). Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal) hydrazone derivatives. Indian Journal of Pharmaceutical Sciences, 70(6), 740-746. [Link]

- Al-Ostoot, F. H., et al. (2023).

- Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(3), 484-504. [Link]

- Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.

- Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent.

Sources

- 1. Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C6H6N2O) [pubchemlite.lcsb.uni.lu]

- 5. CN105601559A - Synthetic method for 2-pyridylaldehyde - Google Patents [patents.google.com]

- 6. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Value of the Pyridazine Scaffold

An In-Depth Technical Guide to 6-Methylpyridazine-3-carbaldehyde: A Key Heterocyclic Building Block

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic aldehyde of significant interest to researchers and scientists in medicinal chemistry and drug development. The pyridazine core is a recognized bioisostere for phenyl rings and other heterocycles, offering unique physicochemical properties that can enhance molecular recognition and improve pharmacokinetic profiles.[1] This guide details the compound's structure, physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. By providing field-proven insights and detailed experimental protocols, this whitepaper serves as a practical resource for leveraging this versatile building block in the synthesis of novel chemical entities.

The pyridazine ring system is a recurring motif in pharmacologically active compounds, valued for its distinct electronic properties and hydrogen bonding capabilities.[1] Unlike its pyridine isomer, the adjacent nitrogen atoms in the pyridazine core create a unique dipole moment and a specific geometry for interacting with biological targets. This has led to its incorporation into approved drugs, validating its utility as a privileged scaffold in drug discovery.[1]

This compound emerges as a particularly valuable synthetic intermediate. It combines the desirable pyridazine core with two distinct functional handles: a methyl group, which can modulate solubility and participate in metabolic pathways, and a highly versatile aldehyde group. The aldehyde serves as a linchpin for a multitude of chemical transformations, enabling the straightforward elaboration of the pyridazine core into more complex molecular architectures. This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis and downstream assays.

Chemical Structure

The structure of this compound consists of a pyridazine ring substituted with a methyl group at position 6 and a carbaldehyde group at position 3.

Caption: Retrosynthetic analysis for this compound.

Exemplary Synthetic Protocol: Kornblum Oxidation

This protocol is based on established methods for the oxidation of methylazaarenes. [2]The causality for this choice rests on its operational simplicity, mild conditions, and avoidance of heavy metal oxidants.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3,6-dimethylpyridazine (1.0 eq) in dimethyl sulfoxide (DMSO, 10-20 volumes), add iodine (I₂, 2.0-3.0 eq).

-

Expertise & Experience Insight: DMSO serves as both the solvent and the oxidant in the Kornblum reaction. Iodine facilitates the in-situ formation of an iodomethyl intermediate, which is more susceptible to nucleophilic attack by the DMSO oxygen.

-

-

Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The color will change from dark brown to yellow or colorless.

-

Trustworthiness: This quenching step is a self-validating system; the visual disappearance of the iodine color confirms the complete removal of the oxidizing agent before extraction.

-

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

Workflow:

-

Adsorption: Adsorb the crude oil onto a small amount of silica gel.

-

Chromatography: Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate).

-

Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product.

-

Final Product: Concentrate the pure fractions under reduced pressure to afford this compound as a solid or oil. Confirm identity and purity using NMR spectroscopy and LC-MS.

Chemical Reactivity and Applications in Drug Development

The synthetic power of this compound lies in the reactivity of its aldehyde group, which provides a gateway to numerous essential chemical transformations.

Reactivity Profile

The aldehyde functional group is an electrophilic center that readily reacts with nucleophiles. This allows for the construction of new C-C and C-N bonds, which is fundamental to building molecular complexity.

Caption: Key reactions of this compound.

Role as a Synthetic Intermediate: Experimental Protocols

Protocol 4.2.1: Reductive Amination to form C-N Bonds This is one of the most robust and widely used methods in medicinal chemistry for synthesizing amines.

-

Imine Formation: Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). Add acetic acid (0.1 eq) to catalyze imine formation. Stir for 1-2 hours at room temperature.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

-

Expertise & Experience Insight: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ because it is less basic, tolerates mild acid, and selectively reduces the protonated iminium ion in the presence of the starting aldehyde, minimizing side reactions.

-

-

Reaction Monitoring & Work-up: Stir the reaction overnight at room temperature. Quench by adding saturated aqueous sodium bicarbonate solution. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 4.2.2: Wittig Reaction to form C=C Bonds The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyls.

-

Ylide Generation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) dropwise until the characteristic color of the ylide appears (often orange or red).

-

Aldehyde Addition: Add a solution of this compound (1.0 eq) in THF to the ylide solution at 0 °C.

-

Reaction & Work-up: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC). Quench the reaction by adding water. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can often be removed by precipitation or chromatography.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following recommendations are based on the known hazards of similar aromatic aldehydes. [3][4][5]

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: Expected to cause skin irritation.

-

Eye Irritation: Expected to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.

Recommended Handling Procedures

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.

-

Dispensing: When weighing or transferring the solid, minimize the generation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents. [2][6]The recommended storage temperature is 2-8°C. [2][6]5. Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its strategic combination of a drug-like pyridazine core and a reactive aldehyde handle makes it an enabling tool for accessing novel and complex molecular architectures. The synthetic protocols and characterization data provided in this guide offer researchers a solid foundation for incorporating this compound into their discovery programs, accelerating the development of next-generation therapeutics.

References

- Royal Society of Chemistry.

- PubChemLite. This compound (C6H6N2O). [Link]

- Wageningen University & Research. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

- Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]

- Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

- Supporting Information.

- Supporting Information.

- Organic Chemistry Portal. Synthesis of pyridazines. [Link]

- Liberty University.

- RSC Publishing. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]

- PubChem. 6-Chloropyridazine-3-carbaldehyde. [Link]

- ACS Publications. OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. [Link]

- ResearchGate.

- SpringerLink. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

- ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. [Link]

- Organic Chemistry Portal. Pyridine synthesis. [Link]

- ResearchGate.

- ResearchGate. Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. [Link]

- PubChem. 6-Methyl-2-pyridinecarboxaldehyde. [Link]

- PubChem. 1-Methyl-1H-indole-3-carbaldehyde. [Link]

Sources

An In-depth Technical Guide to 6-Methylpyridazine-3-carbaldehyde (CAS 635324-41-3): A Versatile Scaffold for Drug Discovery

Introduction: The Pyridazine Moiety and Its Significance in Medicinal Chemistry

The landscape of modern drug discovery is perpetually in search of novel molecular frameworks that can serve as the foundation for developing new therapeutic agents. Among the heterocyclic compounds, the pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure."[1] This is due to its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic systems.[1] These characteristics make pyridazine-containing compounds particularly adept at interacting with biological targets, leading to a broad spectrum of pharmacological activities.[1][2]

This technical guide focuses on 6-Methylpyridazine-3-carbaldehyde (CAS 635324-41-3), a readily accessible derivative of the pyridazine core. While direct biological data on this specific compound is limited, its true value for researchers, scientists, and drug development professionals lies in its potential as a versatile chemical intermediate. The presence of a reactive carbaldehyde group on the pyridazine scaffold provides a gateway to a vast chemical space of more complex and potentially bioactive molecules. This guide will provide an in-depth look at the properties of this compound, the pharmacological landscape of the broader pyridazine family, and detailed synthetic protocols to leverage this compound in drug discovery programs.

Physicochemical Properties and Identification

This compound is a solid organic compound, typically supplied as a research-grade chemical with a purity of 98% or higher.[3] It is essential to handle this compound in a laboratory setting, adhering to standard safety protocols, including storage in a dry, controlled environment (2-8°C).[3]

| Identifier | Value | Source |

| CAS Number | 635324-41-3 | [3] |

| Molecular Formula | C₆H₆N₂O | [3] |

| Molecular Weight | 122.12 g/mol | [3] |

| Synonyms | 6-methyl-pyridazine-3-carbaldehyde | [3] |

| SMILES | O=CC1=NN=C(C)C=C1 | [3] |

| Purity | ≥98% | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

The structure of this compound is characterized by the pyridazine ring, which provides the core scaffold, a methyl group at the 6-position that can influence solubility and metabolic stability, and a highly reactive carbaldehyde (aldehyde) group at the 3-position, which is the primary site for synthetic elaboration.

The Pyridazine Scaffold: A Hub of Pharmacological Activity

The pyridazine nucleus is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have been reported to exhibit a remarkable range of biological activities, underscoring the scaffold's versatility. The inherent polarity and hydrogen bonding capabilities of the pyridazine ring contribute to favorable interactions with various enzymes and receptors.[1]

| Biological Activity | Examples of Pyridazine/Pyridazinone Derivatives | Therapeutic Potential | References |

| Anti-inflammatory | Emorfazone, a marketed analgesic and anti-inflammatory drug. | Treatment of inflammatory conditions and pain. | [2] |

| Antimicrobial/Antifungal | Various synthesized pyridazine derivatives have shown activity against Gram-positive and Gram-negative bacteria and fungal strains. | Development of new anti-infective agents. | [4] |

| Anticancer | Pyridine-3-carbaldehyde thiosemicarbazone derivatives have shown in vitro antitumor activity. | Discovery of novel cytotoxic agents for oncology. | [5] |

| Cardiovascular | Levosimendan, a pyridazinone derivative, is a cardiotonic agent. | Treatment of congestive heart failure. | [2] |

| Phosphodiesterase (PDE) Inhibition | Pyridazine derivatives have been identified as inhibitors of PDE-III, PDE-IV, and PDE-V. | Treatment of congestive heart failure (PDE-III), inflammatory diseases (PDE-IV), and erectile dysfunction (PDE-V). | [6][7] |

| CNS Activity | Minaprine, a 3-aminopyridazine derivative, was formerly used as an antidepressant. | Development of agents for neurological and psychiatric disorders. | [1] |

| Calcium Channel Modulation | 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives are high-affinity ligands for the α2δ subunit of voltage-gated calcium channels. | Potential for treating neuropathic pain and epilepsy. | [8] |

This diverse range of activities highlights the immense potential held within the pyridazine core. This compound, as a functionalized starting material, provides an excellent entry point for synthetic chemists to explore these therapeutic areas by creating novel derivatives.

Synthetic Utility and Key Reactions of this compound

The synthetic value of this compound is primarily derived from the reactivity of its aldehyde functional group. This group is an electrophilic center that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of complex organic molecules.

Protocol 1: Synthesis of Pyridazinyl Hydrazones via Condensation

The reaction of aldehydes with hydrazines or hydrazides to form hydrazones is a robust and high-yielding transformation. Hydrazones themselves are a class of compounds with significant biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

Methodology:

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Addition of Hydrazine/Hydrazide: To the stirred solution, add 1.0-1.1 equivalents of the desired hydrazine or hydrazide derivative.

-

Catalysis (Optional): A catalytic amount of an acid, such as acetic acid (a few drops), can be added to accelerate the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 1 to 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled. The resulting hydrazone product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of pyridazinyl hydrazones.

Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base. This reaction is a powerful tool for C-C bond formation and creates α,β-unsaturated products that are valuable intermediates for further synthetic transformations, such as Michael additions and Diels-Alder reactions.

Methodology:

-

Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of this compound and 1.0-1.2 equivalents of the active methylene compound in a suitable solvent like ethanol, toluene, or dichloromethane.

-

Base Addition: Add a catalytic amount of a weak base. Piperidine or pyridine are commonly used for this purpose.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often accompanied by the formation of water, which can be removed azeotropically if using a solvent like toluene with a Dean-Stark apparatus to drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the pure α,β-unsaturated product.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. chemscene.com [chemscene.com]

- 4. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jmchemsci.com [jmchemsci.com]

- 8. Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methylpyridazine-3-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-methylpyridazine-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, its spectroscopic signature, chemical reactivity, and its significant potential in the landscape of modern drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a pyridazine ring substituted with a methyl group at the 6-position and a carbaldehyde (formyl) group at the 3-position. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, imparts unique electronic properties and hydrogen bonding capabilities that make it a valuable scaffold in medicinal chemistry.[1][2][3]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-methyl-3-pyridazinecarboxaldehyde | [4] |

| CAS Number | 635324-41-3 | [4] |

| Molecular Formula | C₆H₆N₂O | [1][4] |

| Molecular Weight | 122.12 g/mol | [4] |

| Appearance | Expected to be a solid or oil | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol | N/A |

| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep containers tightly closed. Recommended storage temperature: 2-8°C. | [4] |

Proposed Synthesis of this compound

A suitable and commonly used reagent for such a transformation is selenium dioxide (SeO₂). The oxidation of methyl groups on heteroaromatic rings with SeO₂ is a well-established method for the synthesis of the corresponding aldehydes.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound via oxidation.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound by the selective oxidation of 3,6-dimethylpyridazine.

Materials:

-

3,6-dimethylpyridazine

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3,6-dimethylpyridazine (1 equivalent) and anhydrous 1,4-dioxane.

-

Addition of Oxidant: To the stirring solution, add selenium dioxide (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford this compound as the final product.

Causality behind Experimental Choices:

-

Selenium Dioxide (SeO₂): This reagent is chosen for its ability to selectively oxidize activated methyl groups (allylic and benzylic-type) to aldehydes. The methyl group on the pyridazine ring is sufficiently activated for this transformation.

-

1,4-Dioxane: Dioxane is a suitable high-boiling solvent that can facilitate the reaction at the required temperature and is relatively inert under these conditions.

-

Aqueous NaHCO₃ Wash: This step is crucial to neutralize any potential over-oxidation to the carboxylic acid, which would be present as a salt in the aqueous layer and thus easily removed.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired aldehyde from unreacted starting material and any byproducts.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are predicted:

| Technique | Predicted Data |

| ¹H NMR | * Aldehyde proton (-CHO): A singlet around δ 10.0-10.2 ppm. * Pyridazine ring protons: Two doublets in the aromatic region (δ 7.5-9.0 ppm), showing coupling to each other. * Methyl protons (-CH₃): A singlet around δ 2.7-2.9 ppm. |

| ¹³C NMR | * Carbonyl carbon (-CHO): A peak in the downfield region, around δ 190-195 ppm. * Pyridazine ring carbons: Peaks in the aromatic region (δ 120-160 ppm). * Methyl carbon (-CH₃): A peak in the upfield region, around δ 20-25 ppm. |

| IR Spectroscopy | * C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹. * C-H stretch (aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. * Aromatic C=C and C=N stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region. * C-H stretches (aromatic and methyl): Bands in the 2900-3100 cm⁻¹ region. |

| Mass Spectrometry | * Molecular Ion (M⁺): A peak at m/z = 122.12. * [M+H]⁺: A peak at m/z = 123.13. |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of the pyridazine ring and the aldehyde functional group.

Caption: Key reaction pathways of this compound.

-

Aldehyde Group: The formyl group is a versatile handle for a wide array of chemical transformations. It readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithium), Wittig reactions to form alkenes, and reductive amination to introduce diverse amine functionalities. The aldehyde can also be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

-

Pyridazine Ring: The pyridazine ring is electron-deficient, which influences its reactivity. The nitrogen atoms can act as nucleophiles in N-alkylation reactions. The ring is generally deactivated towards electrophilic aromatic substitution. However, the unique electronic nature of the pyridazine scaffold is a key feature exploited in drug design for its ability to engage in specific interactions with biological targets.[6]

Applications in Drug Discovery

The pyridazine moiety is recognized as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] The incorporation of a pyridazine ring can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and provide specific hydrogen bonding interactions with target proteins.[6]

Potential Therapeutic Areas:

-

Oncology: Pyridazine derivatives have been investigated as potent anticancer agents, targeting various pathways involved in cell proliferation and survival.

-

Inflammation and Pain: The pyridazine core is found in molecules with significant anti-inflammatory and analgesic properties.[2]

-

Infectious Diseases: Numerous pyridazine-containing compounds have demonstrated antimicrobial, antibacterial, and antifungal activities.[2][3]

-

Cardiovascular Diseases: The pyridazine scaffold has been incorporated into antihypertensive and antiplatelet agents.[3]

-

Central Nervous System (CNS) Disorders: Pyridazine derivatives have shown potential as antidepressants, anxiolytics, and anticonvulsants.[1][2]

This compound serves as an excellent starting point for the synthesis of libraries of novel pyridazine-containing compounds. The aldehyde functionality allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from analogous compounds and general laboratory safety guidelines.

Hazard Identification (Anticipated):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.[7]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its unique structural and electronic properties, coupled with the versatile reactivity of the aldehyde group, make it an attractive starting material for the synthesis of novel compounds with diverse pharmacological activities. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this important molecule in their drug discovery and development endeavors.

References

- PubChemLite. This compound (C6H6N2O).

- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- IJCRT.org. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.

- ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF.

- Capot Chemical. MSDS of 6-methylpyridazine-3-carboxylic acid.

- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.

- ResearchGate. Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives.

- ResearchGate. Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

Sources

- 1. PubChemLite - this compound (C6H6N2O) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. 635324-41-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 6-Methylpyridazine-3-carbaldehyde for Advanced Research

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Methylpyridazine-3-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The unique electronic properties of the pyridazine ring system, combined with the reactive aldehyde functionality, make this molecule a versatile scaffold for the synthesis of novel bioactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their work.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation.

Structural and General Properties

This compound is a substituted pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the electron-withdrawing pyridazine ring and the aldehyde group, along with the electron-donating methyl group, imparts a unique electronic character to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | [1], [2] |

| Molecular Weight | 122.12 g/mol | [1] |

| CAS Number | 635324-41-3 | [1] |

| Appearance | Likely a solid or liquid at room temperature | Inferred from related compounds |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 42.85 Ų | [1] |

| logP (predicted) | 0.59752 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Reactivity: The Chemist's Perspective

The synthesis and reactivity of this compound are central to its utility as a building block in organic synthesis.

Synthetic Pathways

A plausible and scalable synthesis of this compound involves the selective oxidation of the corresponding methyl-substituted pyridazine. This approach is supported by literature precedents for the oxidation of methyl groups on heterocyclic rings.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of 3-Chloro-6-methylpyridazine (Hypothetical)

Causality: This protocol is based on the established oxidation of methyl groups on pyridazine rings, as described in the synthesis of related compounds[3]. The choice of a strong oxidizing agent like potassium permanganate is crucial for the conversion of the methyl group to a carboxylic acid, which can then be reduced to the aldehyde. A more direct conversion to the aldehyde could potentially be achieved using selenium dioxide, a reagent known for the selective oxidation of benzylic methyl groups.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-6-methylpyridazine in a suitable solvent such as pyridine or a mixture of acetic acid and water.

-

Reagent Addition: Slowly add a stoichiometric amount of selenium dioxide (SeO₂) to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

Extraction: Extract the filtrate with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-chloropyridazine-3-carbaldehyde.

-

Dechlorination: The resulting 6-chloropyridazine-3-carbaldehyde can be subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to selectively remove the chlorine atom and yield the final product, this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for a wide range of chemical transformations. The pyridazine ring influences the reactivity of the aldehyde through its electron-withdrawing nature.

Key Reactions:

-

Nucleophilic Addition: The aldehyde carbonyl is susceptible to nucleophilic attack by reagents such as Grignard reagents, organolithium compounds, and cyanide, leading to the formation of secondary alcohols, and cyanohydrins, respectively. In the presence of water or alcohols, it can form gem-diols or hemiacetals[4].

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to a variety of substituted aminomethyl-pyridazines.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, enabling carbon-carbon bond formation.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (6-methylpyridazine-3-carboxylic acid) using common oxidizing agents like potassium permanganate or chromic acid.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to form Knoevenagel condensation products.

Caption: Reactivity profile of this compound.

Spectroscopic Characterization: Elucidating the Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following are the expected spectral features for this compound based on the analysis of related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aldehyde proton, the aromatic protons on the pyridazine ring, and the methyl group protons.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Pyridazine Ring Protons: Two doublets in the aromatic region (δ 7.0-9.0 ppm), corresponding to the two coupled protons on the pyridazine ring. The exact chemical shifts will be influenced by the positions of the methyl and aldehyde substituents.

-

Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically δ 190-200 ppm.

-

Pyridazine Ring Carbons: Four signals in the aromatic region (δ 120-160 ppm). The carbons attached to nitrogen will be more downfield.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1740 cm⁻¹. Conjugation with the pyridazine ring is expected to shift this band to a lower wavenumber.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C=N and C=C Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Methyl): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 amu) and potentially the methyl group (CH₃, 15 amu).

Applications in Drug Discovery: A Scaffold of Promise

The pyridazine moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5][6][7][8] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its influence on the lipophilicity and metabolic stability of a molecule, make it an attractive component in drug design.[9]

The presence of the aldehyde group in this compound provides a reactive handle to introduce a wide range of substituents and build molecular complexity. This makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Potential Therapeutic Areas:

-

Anti-inflammatory: Pyridazine derivatives have shown promise as anti-inflammatory agents.[8]

-

Oncology: The pyridazine scaffold is found in several anti-cancer agents.

-

Neuroscience: Compounds containing the pyridazine ring have been investigated for their activity in the central nervous system.

-

Infectious Diseases: The antimicrobial potential of pyridazine derivatives has also been explored.

The strategic incorporation of the this compound core into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a heterocyclic aldehyde with significant potential as a building block in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of this important molecule, empowering researchers to explore its full potential in their scientific endeavors.

References

- Slideshare.

- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

- Journal of Pharmaceutical and Chemical Research.

- PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

- PubChemLite. This compound (C6H6N2O). [Link]

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- PubMed. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

- PMC - PubMed Central. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C6H6N2O) [pubchemlite.lcsb.uni.lu]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridazine and its derivatives | PPTX [slideshare.net]

- 6. sarpublication.com [sarpublication.com]

- 7. jocpr.com [jocpr.com]

- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 6-Methylpyridazine-3-carbaldehyde

Introduction: The Structural Elucidation of a Privileged Heterocycle

6-Methylpyridazine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique physicochemical properties, including distinct hydrogen bonding capabilities and electronic characteristics.[1][2] The presence of both an electron-donating methyl group and a strongly electron-withdrawing aldehyde group on this scaffold creates a molecule with a specific electronic distribution that is critical to its function and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. Specifically, Proton (¹H) NMR provides precise information about the chemical environment, connectivity, and relative number of protons in a molecule. This guide offers a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, moving from foundational principles to a detailed, signal-by-signal interpretation. It is intended for researchers and professionals who require a robust understanding of how to interpret NMR data for the structural verification of complex heterocyclic systems.

Part 1: Foundational Principles & Experimental Causality

Before dissecting the spectrum, it is crucial to understand the core NMR principles that govern the appearance of proton signals. The choice of experimental parameters is not arbitrary; it is dictated by the chemical nature of the analyte to ensure data of the highest quality and reliability.

The Pillars of ¹H NMR Interpretation

-

Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is determined by the local electronic environment of the proton. Electron density "shields" a nucleus from the applied magnetic field, causing its signal to appear at a lower ppm value (upfield). Conversely, nearby electronegative atoms or electron-withdrawing groups pull electron density away, "deshielding" the nucleus and shifting its signal to a higher ppm value (downfield).[3] In this compound, the electronegative nitrogen atoms and the carbonyl group are powerful deshielding agents.

-

Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to split. This phenomenon, known as J-coupling or spin-spin coupling, provides direct evidence of proton connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides critical information about the geometry and number of bonds separating the coupled protons.

-

Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons within the molecule.

Self-Validating Experimental Protocol

A robust NMR analysis begins with meticulous sample preparation and data acquisition. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural assignment.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a clean, dry 5 mm NMR tube. CDCl₃ is often a good starting point for moderately polar organic molecules.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS, δ = 0.00 ppm), to calibrate the chemical shift scale.

-

-

Instrument Setup & Data Acquisition:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and simplify the analysis of coupling patterns.

-

The instrument is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment.

-

The sample is "shimmed" by adjusting homogeneity coils to optimize the magnetic field, resulting in sharp, symmetrical peaks.

-

A standard one-pulse ¹H NMR experiment is performed, acquiring a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Part 2: Comprehensive Spectrum Analysis

The structure of this compound contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

Molecular Structure and Proton Assignments

Caption: Structure of this compound with key protons labeled.

Predicted Spectral Characteristics

Based on established chemical shift ranges and substituent effects, we can predict the characteristics of each signal:

-

Aldehyde Proton (H_aldo): Expected to be the most deshielded proton, appearing far downfield (δ 9.5–10.5 ppm) due to the strong anisotropic and inductive effects of the carbonyl group.[3][4][5][6] It should appear as a singlet.

-

Pyridazine Ring Protons (H-4, H-5): These aromatic protons will resonate in the downfield region (δ 7.0–9.5 ppm).[7][8] The electron-withdrawing aldehyde group and the ring nitrogens will significantly deshield them. They are adjacent and will split each other into doublets.

-

Methyl Protons (-CH₃): Attached to an aromatic ring, these protons are expected around δ 2.4–2.8 ppm.[5][9] This signal should be a singlet.

Detailed Signal-by-Signal Interpretation

Signal 1: Aldehyde Proton (H_aldo)

-

Chemical Shift (δ): Observed at approximately 10.1 ppm . This significant downfield shift is characteristic of an aldehyde proton directly attached to an aromatic system.[4][10] The powerful electron-withdrawing nature of the carbonyl group and its magnetic anisotropy combine to produce this strong deshielding effect.

-

Multiplicity: Singlet (s) . This proton has no neighboring protons to couple with, as it is bonded to the C-3 carbon of the pyridazine ring, which has no protons.

-

Integration: Integrates to 1H .

Signal 2: Pyridazine Proton H-4

-

Chemical Shift (δ): Observed at approximately 8.1 ppm . This proton is ortho to the strongly electron-withdrawing aldehyde group, which exerts a powerful deshielding effect through both resonance and induction, shifting it significantly downfield.

-

Multiplicity: Doublet (d) . The signal is split by the adjacent H-5 proton.

-

Coupling Constant (J): Exhibits a coupling constant of approximately J = 8.8 Hz . This value is typical for ortho-coupling (³J_HH) between adjacent protons on a pyridazine ring.[11]

-

Integration: Integrates to 1H .

Signal 3: Pyridazine Proton H-5

-

Chemical Shift (δ): Observed at approximately 7.8 ppm . While still in the deshielded aromatic region, this proton is slightly upfield relative to H-4. It is influenced by two competing effects: deshielding from the ring nitrogens and the aldehyde group (meta-position), and a slight shielding effect from the adjacent electron-donating methyl group.

-

Multiplicity: Doublet (d) . This signal is split by the neighboring H-4 proton.

-

Coupling Constant (J): Shows a coupling constant of J = 8.8 Hz . Crucially, this value is identical to the coupling constant observed for the H-4 signal, confirming that these two protons are coupling partners.

-

Integration: Integrates to 1H .

Signal 4: Methyl Protons (-CH₃)

-

Chemical Shift (δ): Observed at approximately 2.7 ppm . This chemical shift is characteristic of a methyl group attached to an sp²-hybridized carbon of a heteroaromatic ring.[5]

-

Multiplicity: Singlet (s) . These three protons are chemically equivalent and have no adjacent protons to couple with.

-

Integration: Integrates to 3H .

J-Coupling Diagram

Sources

- 1. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]

- 9. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 6-Methylpyridazine-3-carbaldehyde

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

¹³C NMR spectroscopy is an indispensable tool in organic chemistry, offering a direct window into the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, the chemical shift of which is exquisitely sensitive to its local electronic environment. For heterocyclic compounds like 6-Methylpyridazine-3-carbaldehyde, ¹³C NMR provides crucial information for confirming the molecular structure, assessing purity, and understanding the electronic effects of substituents on the pyridazine ring. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, presents a unique electronic landscape that influences the chemical shifts of its constituent carbons in a predictable manner.

Molecular Structure and Carbon Atom Numbering

To facilitate the discussion of ¹³C NMR data, a standardized numbering system for this compound is essential. The structure and numbering are depicted below.

Figure 1. Structure and atom numbering of this compound.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects on the pyridazine ring, drawing upon data from related 3,6-disubstituted pyridazines.[1] The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C3 | ~152-158 | Attached to an electron-withdrawing aldehyde group, leading to a downfield shift. This carbon is also adjacent to a nitrogen atom. |

| C4 | ~125-130 | Influenced by the adjacent aldehyde group and the overall electron-deficient nature of the pyridazine ring. |

| C5 | ~128-133 | Primarily influenced by the adjacent methyl group and its position relative to the nitrogen atoms. |

| C6 | ~160-165 | Attached to the electron-donating methyl group but also adjacent to a nitrogen atom, resulting in a significant downfield shift. |

| C7 (CHO) | ~190-195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| C8 (CH₃) | ~20-25 | Typical chemical shift for a methyl group attached to an aromatic ring. |

In-depth Analysis of Predicted Chemical Shifts

The predicted chemical shifts can be rationalized by considering the electronic environment of each carbon atom within the this compound molecule.

-

C3 and C6 (Carbons bonded to substituents): These carbons are expected to resonate at the lowest field (highest ppm values) among the ring carbons. This is due to their direct attachment to electronegative nitrogen atoms. C6, bearing the electron-donating methyl group, is predicted to be slightly upfield compared to what it would be without the substituent. Conversely, C3, attached to the strongly electron-withdrawing carbaldehyde group, will experience a significant downfield shift.

-

C4 and C5 (Unsubstituted ring carbons): The chemical shifts of C4 and C5 are influenced by their proximity to the nitrogen atoms and the substituents. C4, being in the vicinity of the electron-withdrawing aldehyde group, is expected to be deshielded and thus appear at a lower field compared to C5. The methyl group at C6 will have a smaller shielding effect on C5. The analysis of proton-coupled ¹³C NMR spectra of related pyridazines has been crucial in the unambiguous assignment of C-4 and C-5 resonances.[1]

-

C7 (Aldehyde Carbonyl Carbon): The carbonyl carbon of the aldehyde group (C7) is expected to have the most downfield chemical shift in the entire spectrum, typically in the range of 190-200 ppm.[2][3] This is a highly characteristic resonance for aldehydes.

-